4-Propoxy-3-(trifluoromethyl)phenol chemical structure
4-Propoxy-3-(trifluoromethyl)phenol chemical structure
An in-depth technical guide on 4-Propoxy-3-(trifluoromethyl)phenol, a specialized aromatic compound, is detailed below. This document provides insights into its chemical structure, synthesis, and potential applications for researchers and drug development professionals.
Introduction and Chemical Profile
4-Propoxy-3-(trifluoromethyl)phenol is an organic compound featuring a phenol core structure. It is substituted with a propoxy group at the fourth carbon position and a trifluoromethyl group at the third position. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating propoxy group on the phenol ring suggests a unique combination of chemical and physical properties. This structure is of interest in medicinal chemistry and materials science, as trifluoromethylated compounds often exhibit enhanced metabolic stability and binding affinity in biological systems.
Key Structural Features:
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Phenolic Hydroxyl Group: Confers acidic properties and potential for hydrogen bonding.
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Trifluoromethyl Group: Increases lipophilicity and can enhance metabolic stability.
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Propoxy Group: Adds to the molecule's hydrophobic character.
Below is the chemical structure of 4-Propoxy-3-(trifluoromethyl)phenol illustrated using a DOT script.
Caption: Chemical structure of 4-Propoxy-3-(trifluoromethyl)phenol.
Physicochemical Properties
The table below summarizes the predicted physicochemical properties of 4-Propoxy-3-(trifluoromethyl)phenol.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H11F3O2 | |
| Molecular Weight | 236.19 g/mol | |
| Appearance | Colorless to pale yellow solid or oil | Based on similar phenol derivatives |
| Melting Point | Estimated 40-60 °C | Subject to experimental verification |
| Boiling Point | Estimated 250-270 °C | Subject to experimental verification |
| pKa | ~8-9 | The trifluoromethyl group increases acidity compared to phenol (~10) |
| LogP | ~3.5-4.0 | Indicates high lipophilicity |
Synthesis and Purification
A potential synthetic route for 4-Propoxy-3-(trifluoromethyl)phenol is outlined below, starting from 2-(trifluoromethyl)phenol.
Caption: Proposed multi-step synthesis of 4-Propoxy-3-(trifluoromethyl)phenol.
Step-by-Step Protocol:
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Nitration: 2-(Trifluoromethyl)phenol is nitrated to introduce a nitro group at the 4-position, yielding 4-nitro-2-(trifluoromethyl)phenol.
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Propoxylation: The phenolic hydroxyl group of 4-nitro-2-(trifluoromethyl)phenol is converted to a propoxy group using propyl bromide in the presence of a base like potassium carbonate.
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Reduction: The nitro group is reduced to an amine using a standard reduction method, such as catalytic hydrogenation, to give 4-propoxy-3-(trifluoromethyl)aniline.
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Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt, which is then hydrolyzed to the final phenol product.
Analytical Characterization
The structure of the synthesized 4-Propoxy-3-(trifluoromethyl)phenol would be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the -OCH₂CH₂CH₃ protons, and the phenolic -OH proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the propoxy group, and the carbon of the trifluoromethyl group. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the phenol, C-O stretches, and C-F stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications and Biological Activity
While specific data for 4-Propoxy-3-(trifluoromethyl)phenol is not available, its structural motifs are present in various biologically active molecules.
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Pharmaceuticals: The trifluoromethyl group is a common feature in many drugs due to its ability to enhance metabolic stability and binding affinity. The phenol group can act as a hydrogen bond donor, interacting with biological targets.
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Agrochemicals: Similar structures are found in some herbicides and pesticides.
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Materials Science: Phenolic compounds are precursors to polymers and other materials.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a molecule with this structure, based on the common roles of phenolic compounds as enzyme inhibitors.

